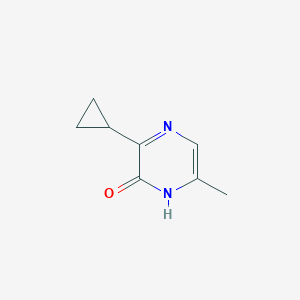
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with cyclopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of dipeptidyl chloromethyl ketones or methyl ketones with suitable amino acids . The reaction conditions often include catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Catalytic hydrogenation can reduce double bonds or remove protective groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is frequently used for catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to bind to opioid receptors, influencing pain perception pathways . The exact pathways and molecular targets can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydropyrazin-2-one derivatives: These compounds share the pyrazinone core but differ in their substituents.
Cyclopropyl-containing heterocycles: Compounds with cyclopropyl groups attached to different heterocyclic cores.
Uniqueness
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-cyclopropyl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-9-7(6-2-3-6)8(11)10-5/h4,6H,2-3H2,1H3,(H,10,11) |
InChI Key |
OXSMREJCDUMIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13248328.png)
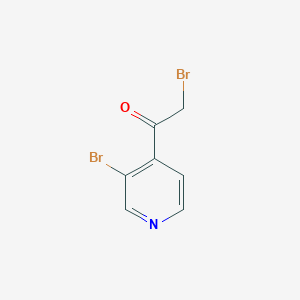
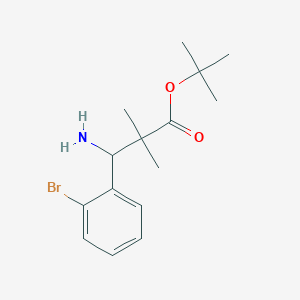





amine](/img/structure/B13248376.png)

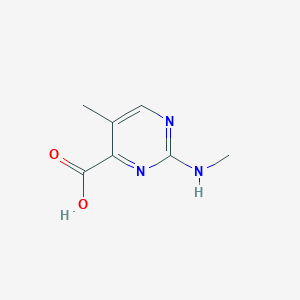
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
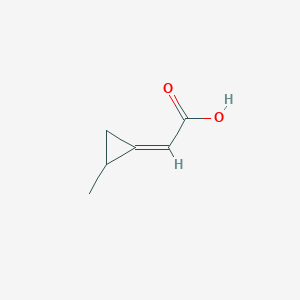
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
